Methyl pent-4-ynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSNOLUUFIWIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21565-82-2 | |
| Record name | methyl pent-4-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl Pent 4 Ynoate and Its Derivatives
Optimized Esterification Pathways for Methyl pent-4-ynoate (B8414991) Production
The primary method for synthesizing methyl pent-4-ynoate involves the esterification of pent-4-ynoic acid with methanol (B129727) smolecule.com. Optimization of this process is crucial for achieving high yields and purity.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification is a common approach for the synthesis of esters. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. While the direct acid-catalyzed esterification of pent-4-ynoic acid with methanol is a straightforward route, specific details regarding optimized conditions, catalyst loading, temperature, and reaction time for maximizing the yield of this compound from this direct reaction are not explicitly detailed in the provided search results. However, the general principle of acid catalysis in esterification is well-established.
Alternative acid-catalyzed routes for related pentenoate esters have been explored. For instance, methyl 4-pentenoate can be prepared by the esterification of 1-pentenoic acid with methanol scientificlabs.iechemicalbook.com. Another process for producing alkyl esters of 2-methyl-4-pentenoic acid involves reacting 1,1,1-triethoxypropane with 2-propenol-1 in the presence of a phosphoric acid catalyst at elevated temperatures (100°-225°C, preferably 140°-180°C) google.com. This suggests that protonic acid catalysts are effective in facilitating ester formation and transesterification reactions involving related pentenoic acid derivatives google.com.
Alternative Esterification Routes and Yield Optimization
Beyond traditional acid-catalyzed methods, alternative routes and strategies for yield optimization in esterification can be applied to the synthesis of this compound. While specific alternative routes solely for this compound production are not extensively detailed, the synthesis of other esters with similar structural features provides insight.
Transesterification reactions, catalyzed by acids, can be used to convert one ester into another. For example, ethyl-2-methyl-4-pentenoate can be converted into other esters like the isobutyl or n-hexyl ester of 2-methyl-4-pentenoic acid by reaction with the appropriate alcohol in the presence of a protonic acid catalyst at 100°-170°C google.com. This indicates that transesterification could potentially be used to synthesize this compound from another pent-4-ynoate ester and methanol under acidic conditions.
Research into the synthesis of complex molecules often involves optimized esterification steps. For instance, a sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy was developed for constructing macrolides, highlighting the integration of esterification within multi-step synthetic sequences rsc.org. Optimization in such cases often involves careful control of reaction parameters and catalyst selection to achieve desired yields and selectivities.
While direct experimental data on yield optimization for specific acid-catalyzed or alternative esterification routes to this compound is limited in the provided results, the general principles of esterification and transesterification catalysis by acids are applicable, and optimization would typically involve varying parameters such as catalyst concentration, temperature, reaction time, and solvent to maximize the conversion of pent-4-ynoic acid to this compound and minimize side reactions.
Cross-Coupling Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne functional group in this compound is a versatile handle for carbon-carbon bond formation through various cross-coupling reactions. These reactions allow for the introduction of diverse substituents, leading to the synthesis of functionalized this compound derivatives.
Cadiot–Chodkiewicz Coupling Protocols utilizing this compound Derivatives
The Cadiot–Chodkiewicz coupling is a reaction between a terminal alkyne and a haloalkyne, typically catalyzed by copper(I) salts, to form a conjugated diyne. While this compound itself is a terminal alkyne, its derivatives containing a terminal alkyne moiety can participate in this coupling.
Research has shown the application of Cadiot–Chodkiewicz coupling in the synthesis of polyacetylenes. For example, 1-bromopent-1-yne (B3034234) has been coupled with methyl (Z)-pent-2-en-4-ynoate in the presence of CuCl, NH₂OH·HCl, and nBuNH₂ in THF to yield (2Z)-Lachnophyllum methyl ester rsc.orgresearchgate.netresearchgate.net. The yield reported for this specific coupling was 38% rsc.orgresearchgate.netresearchgate.net. This demonstrates the feasibility of using this compound derivatives with a terminal alkyne in Cadiot–Chodkiewicz couplings to construct conjugated systems.
Sonogashira Coupling Strategies for Functionalization of this compound Precursors
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide (or triflate), typically with a copper co-catalyst and a base, forming a carbon-carbon single bond between the alkyne and the organic halide. This reaction is widely used for functionalizing terminal alkynes.
This compound, possessing a terminal alkyne, can serve as a substrate in Sonogashira coupling reactions to introduce aryl or vinyl groups at the alkyne terminus. A Pd-catalyzed Sonogashira coupling reaction has been used to react an iodoimidazole derivative with methyl 4-pentynoate, resulting in derivatization at the alkyne position rsc.org. This highlights the direct use of this compound in Sonogashira couplings.
Sonogashira coupling strategies have also been employed in the synthesis of more complex molecules containing the pent-4-ynoate structure. For instance, methyl pent-2-en-4-ynoates have been synthesized from corresponding vinyl iodides by Sonogashira coupling with TMS-acetylene, followed by cleavage of the trimethylsilyl (B98337) protecting group researchgate.netresearchgate.net. This indicates that Sonogashira coupling is a valuable tool for constructing the alkyne moiety in precursors to this compound derivatives.
The Sonogashira coupling typically utilizes palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper co-catalyst like CuI, and a base such as triethylamine (B128534) or diisopropylamine (B44863) in solvents like THF, DMF, or toluene (B28343) researchgate.net. Optimization of Sonogashira coupling conditions often involves screening different catalysts, bases, solvents, and temperatures to achieve high yields depending on the specific substrates researchgate.net.
Palladium(II)-Catalyzed Oxidative Heck Reactions with Pent-4-enoate (B1234886) Derivatives
The Heck reaction, also known as the Mizoroki–Heck reaction, is a palladium-catalyzed cross-coupling between an unsaturated halide (aryl, vinyl, or benzyl) and an alkene in the presence of a base, forming a new carbon-carbon bond and a substituted alkene wikipedia.org. Oxidative Heck reactions are a variation that utilizes palladium(II) species and an oxidant. The outline specifically mentions oxidative Heck reactions with pent-4-enoate derivatives, which contain a terminal alkene (vinyl group) rather than a terminal alkyne.
Pent-4-enoate derivatives, such as methyl 4-pentenoate, contain a terminal alkene that can participate in Heck-type reactions. Methyl 4-pentenoate is an unsaturated methyl ester prepared by the esterification of 1-pentenoic acid with methanol scientificlabs.iechemicalbook.com. It has been reported to undergo metathesis reactions catalyzed by Mo(VI) alkylidene complexes and act as a chain transfer agent in polymerization scientificlabs.iechemicalbook.com.
While the provided search results discuss Heck reactions catalyzed by palladium complexes with various alkene substrates, including those with electron-withdrawing groups like acrylates wikipedia.orgthieme-connect.de, and mention oxidative Heck arylations catalyzed by palladium(II) species thieme-connect.de, specific examples of Palladium(II)-catalyzed oxidative Heck reactions directly utilizing methyl pent-4-enoate or other simple pent-4-enoate derivatives are not prominently featured.
However, the general principles of the Heck reaction involving alkenes with electron-withdrawing groups, which favor arylation at the terminal position, are relevant thieme-connect.de. Studies have explored Heck arylations of pent-4-enoates or allylmalonate using palladium/tetraphosphine catalysts acs.org. Reductive Heck hydroarylation of unactivated alkenes, a variant of Mizoroki–Heck coupling, has also been developed using palladium catalysis nih.gov. These examples demonstrate the reactivity of pent-4-enoate systems in palladium-catalyzed coupling reactions, suggesting that oxidative Heck variants could potentially be applied, although specific protocols and detailed findings for methyl pent-4-enoate in oxidative Heck reactions are not provided in the search results.
Nucleophilic Addition and Substitution Reactions at the Ester and Alkyne Functionalities
The ester and terminal alkyne moieties within this compound offer distinct sites for nucleophilic attack and substitution, facilitating diverse chemical transformations. The ester group is susceptible to nucleophilic acyl substitution reactions. For instance, hydrolysis (acidic or basic) converts the ester to pent-4-ynoic acid (PubChem CID: 139030). Transesterification with different alcohols allows for the facile exchange of the methyl group with other alkyl or aryl groups, yielding various pent-4-ynoate esters. Reduction of the ester carbonyl can be achieved using hydride reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H), leading to pent-4-yn-1-ol (PubChem CID: 136815). Reaction with organometallic reagents such as Grignard reagents or organolithium compounds can result in addition to the carbonyl, followed by elimination of the methoxide (B1231860) leaving group, ultimately yielding ketones, or potentially tertiary alcohols if excess reagent is used.
The terminal alkyne is acidic and can be deprotonated by strong bases (e.g., n-butyllithium, sodium hydride) to form a nucleophilic acetylide anion
Hydrolysis and Transesterification Mechanisms of the Methyl Ester Group
The methyl ester group of this compound undergoes hydrolysis and transesterification via nucleophilic acyl substitution, with mechanisms that are catalyzed by either acid or base.
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.orgkhanacademy.org A weak nucleophile, such as water (for hydrolysis) or an alcohol (for transesterification), can then attack the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. wikipedia.orglibretexts.org A series of proton transfers follows, resulting in the protonation of the methoxy (B1213986) group, turning it into a good leaving group (methanol). Elimination of methanol from the tetrahedral intermediate regenerates the carbonyl double bond, and a final deprotonation step yields the carboxylic acid (in hydrolysis) or a new ester (in transesterification). libretexts.org The entire process is a series of equilibria. chemistrysteps.com
Base-Catalyzed Mechanism (Saponification/Transesterification): In the presence of a strong base, a nucleophile such as a hydroxide (B78521) ion (for hydrolysis) or an alkoxide ion (for transesterification) directly attacks the carbonyl carbon of the methyl ester. wikipedia.org This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as the leaving group and reforming the carbonyl double bond. In the case of hydrolysis, the newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which makes the final step irreversible. chemistrysteps.com For transesterification, an equilibrium is established between the starting ester and the product ester, driven by the relative concentrations of the alkoxides. masterorganicchemistry.com
| Condition | Catalyst | Key Steps | Intermediate | Nature of Reaction |
|---|---|---|---|---|
| Acidic | H+ | 1. Carbonyl Protonation 2. Nucleophilic Attack 3. Proton Transfer 4. Elimination of Leaving Group | Tetrahedral | Equilibrium |
| Basic | OH- or RO- | 1. Nucleophilic Attack 2. Elimination of Leaving Group | Tetrahedral | Irreversible (Hydrolysis) Equilibrium (Transesterification) |
Catalyzed Cyclization Reactions of this compound and its Derivatives
The terminal alkyne group in this compound is a versatile handle for various catalyzed cyclization reactions, enabling the synthesis of diverse heterocyclic structures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction, often termed the premier "click reaction," that joins terminal alkynes like this compound with azides to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org
The catalytic cycle is generally understood to proceed through the following steps:
Formation of Copper Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne of this compound. organic-chemistry.orgresearchgate.net This step forms a highly reactive copper acetylide intermediate. aatbio.com
Coordination and Cyclization: The azide (B81097) coordinates to the copper center, and a subsequent cycloaddition occurs. nih.gov This leads to the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.org
Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes ring contraction to a 5-triazolyl copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.
Kinetic studies have suggested that the reaction rate can be second order with respect to copper, indicating that a bimetallic mechanism, where two copper centers are involved in the transition state, may be operative. wikipedia.orgacs.org The reaction is highly robust, tolerating a wide range of functional groups and reaction conditions. organic-chemistry.orgacs.org
Gold(III) and Copper(I) Catalyzed Cyclizations Involving Pent-4-ynoic Acid Derivatives
Both gold and copper catalysts are effective in promoting the cyclization of pent-4-ynoic acid and its derivatives through activation of the alkyne moiety.
Gold Catalysis: Gold(I) and Gold(III) complexes are powerful π-acids that can activate the alkyne of a pent-4-ynoic acid derivative, making it highly susceptible to nucleophilic attack. acs.orgarkat-usa.orgyoutube.com The catalytic cycle typically involves the coordination of the gold catalyst to the C-C triple bond. This coordination withdraws electron density from the alkyne, rendering it highly electrophilic. arkat-usa.orgyoutube.com An intramolecular nucleophile, such as a carboxylic acid or alcohol group within the molecule, can then attack the activated alkyne. This attack can proceed in an exo or endo fashion to form a new ring, typically yielding a vinyl-gold intermediate. nih.gov Subsequent protodeauration or other transformations release the cyclized product and regenerate the gold catalyst. nih.gov This methodology is a versatile tool for constructing various oxygen-containing heterocycles. nih.gov
Copper Catalysis: Similar to gold, copper(I) catalysts can also facilitate intramolecular cyclizations of alkynoic acids. The mechanism involves the activation of the alkyne toward nucleophilic attack. While sometimes less reactive than their gold counterparts, copper catalysts offer a complementary and often more economical alternative for synthesizing heterocyclic compounds like lactones from derivatives of pent-4-ynoic acid.
Intramolecular Hydroalkoxylation Reactions of Alkynoic Acids
The intramolecular hydroalkoxylation of alkynoic acids, such as pent-4-ynoic acid, provides an atom-economical route to oxygen-containing heterocycles like cyclic enol ethers or lactones. This transformation can be catalyzed by a variety of transition metals, including lanthanides and iridium. nih.govnih.gov
The mechanism is dependent on the catalyst used. For instance, with lanthanide-based catalysts, the reaction is believed to proceed via the formation of a lanthanide alkoxide from the alcohol functionality. nih.govacs.org This is followed by the insertion of the C-C triple bond into the metal-oxygen bond, which is often the turnover-limiting step. nih.govacs.org This insertion occurs in a highly organized transition state, leading to subsequent rapid protonolysis of the resulting metal-carbon bond to yield the cyclized product and regenerate the catalyst. nih.govacs.org Kinetic studies often show the reaction to be first-order in catalyst concentration and zero-order in the substrate. nih.govfigshare.com These reactions are typically highly regioselective, favoring exo-cyclization. nih.gov
Ring-Opening Reactions with Nucleophiles
The heterocyclic products formed from the cyclization of this compound derivatives, such as lactones or other cyclic ethers, can undergo subsequent ring-opening reactions when treated with various nucleophiles. britannica.com The reactivity of these rings is often driven by the release of ring strain, particularly in smaller three- or four-membered rings. nih.govmsu.edu
The mechanism generally involves the nucleophilic attack on an electrophilic carbon atom of the heterocycle. For lactones (cyclic esters), the most common pathway is nucleophilic acyl substitution. researchgate.net A nucleophile attacks the electron-deficient carbonyl carbon, leading to a tetrahedral intermediate. researchgate.netacs.org This intermediate then collapses, cleaving the acyl-oxygen bond within the ring and resulting in a ring-opened product. nih.govresearchgate.net The specific outcome depends on the nature of the nucleophile used, with reagents like amines, organometallics, or hydrides yielding amides, ketones, or diols, respectively. In the case of other cyclic ethers, the reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring heteroatom, leading to the cleavage of a carbon-oxygen bond. rsc.org
| Reaction Type | Substrate Derivative | Typical Catalyst(s) | Key Intermediate | Product Type |
|---|---|---|---|---|
| CuAAC | This compound | Cu(I) | Copper acetylide, Six-membered metallacycle | 1,4-Disubstituted 1,2,3-triazole |
| Intramolecular Cyclization | Pent-4-ynoic acid | Au(I), Au(III), Cu(I) | π-Alkyne metal complex, Vinyl-metal species | Lactones, Cyclic ethers |
| Intramolecular Hydroalkoxylation | Alkynyl alcohols | Lanthanides, Iridium | Metal alkoxide | Exocyclic enol ethers |
| Ring-Opening | Cyclized Products (e.g., Lactones) | Nucleophiles (e.g., RNH2, RMgX) | Tetrahedral intermediate (for lactones) | Ring-opened functionalized molecules |
Metathesis Reactions of Unsaturated Esters, including Methyl pent-4-enoate
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal alkylidene complexes. wikipedia.org While this compound is an alkyne, its corresponding alkene, methyl pent-4-enoate, is a suitable substrate for olefin metathesis. For their work on elucidating the mechanism and developing catalysts for this reaction, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.orgapexmolecular.com
The widely accepted Chauvin mechanism proceeds through a catalytic cycle involving a metallacyclobutane intermediate: wikipedia.orgapexmolecular.com
[2+2] Cycloaddition: The olefin (methyl pent-4-enoate) coordinates to a metal alkylidene catalyst (e.g., a Grubbs catalyst). This is followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. masterorganicchemistry.comlibretexts.orgresearchgate.net
Cycloreversion: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition. This cleavage can either regenerate the starting materials or, more productively, form a new olefin and a new metal alkylidene complex. masterorganicchemistry.com
Catalyst Regeneration: The newly formed metal alkylidene can then react with another molecule of the starting olefin, continuing the catalytic cycle until a thermodynamic equilibrium of alkene products is reached. masterorganicchemistry.comtamu.edu
This reaction can be applied in various ways, such as in ring-closing metathesis (RCM) to form cyclic compounds, or cross-metathesis (CM) to join two different alkene fragments. masterorganicchemistry.com
Mechanistic Investigations of Methyl Pent 4 Ynoate Reactivity
Mechanistic Details of Catalytic Transformations
The cross-metathesis (CM) of terminal alkynes and alkenes, such as methyl pent-4-ynoate (B8414991) and methyl pent-4-enoate (B1234886), is a powerful tool for the formation of new carbon-carbon double bonds. This reaction is frequently catalyzed by ruthenium-based complexes, commonly known as Grubbs catalysts. organic-chemistry.org The generally accepted mechanism for this transformation is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps. nih.gov
The catalytic cycle begins with the reaction of the ruthenium alkylidene pre-catalyst with one of the olefin partners. In the case of cross-metathesis between two different olefins, a complex statistical distribution of products can arise, including two homodimers and the desired cross-coupled product, each as a mixture of E/Z isomers. organic-chemistry.org However, by leveraging differences in the reactivity of the substrates, high selectivity for the cross-metathesis product can often be achieved. organic-chemistry.org
The key intermediate in the metathesis cycle is a metallacyclobutane. nih.gov For the reaction involving methyl pent-4-ynoate, the ruthenium catalyst would first react with the more reactive olefin, methyl pent-4-enoate, to form a ruthenium methylidene and a volatile alkene. This active methylidene species then reacts with this compound. The precise pathway for the incorporation of the alkyne is complex and can lead to various products. However, in the context of enyne metathesis, the ruthenium catalyst engages with the double bond, and subsequent reaction with the alkyne moiety leads to the formation of cyclic products. For a simple cross-metathesis to form a diene, the reaction would proceed through the formation of a ruthenacyclobutane intermediate involving the alkene partner. nih.govmdpi.com The development of catalysts with specific ligand architectures, such as those incorporating N-heterocyclic carbenes (NHCs), has been crucial in improving efficiency, selectivity, and functional group tolerance. nih.gov For instance, sterically hindered NHC ligands can enhance catalyst stability and influence product selectivity. nih.govresearchgate.net
| Catalyst Generation | Key Ligands | General Characteristics |
|---|---|---|
| Grubbs, 1st Generation (GI) | Tricyclohexylphosphine (PCy3) | Good functional group tolerance, moderate activity. |
| Grubbs, 2nd Generation (GII) | N-Heterocyclic Carbene (NHC), PCy3 | Higher activity and stability compared to GI. beilstein-journals.org |
| Hoveyda-Grubbs (HGII) | NHC, Isopropoxystyrene (chelating) | Enhanced stability and recoverability. |
| Stewart-Grubbs | NHC with one N-aryl group replaced | Often shows high selectivity in ethenolysis. chemrxiv.org |
High-oxidation-state molybdenum and tungsten alkylidyne complexes, often referred to as Schrock-type catalysts, are highly effective for alkyne metathesis. nih.govd-nb.info The reactivity of this compound in the presence of a Molybdenum(VI) alkylidene or alkylidyne complex follows the Katz mechanism. d-nb.info This mechanism is distinct from olefin metathesis and involves the [2+2] cycloaddition of an alkyne to the metal-carbon triple bond of the alkylidyne catalyst.
This cycloaddition forms a highly unstable metallacyclobutadiene intermediate. d-nb.inforesearchgate.net This intermediate then undergoes a retro-[2+2] cycloreversion to release a new alkyne and regenerate a metal alkylidyne complex. This process allows for the scrambling of alkyne substituents. In the case of a terminal alkyne like this compound, this can lead to self-metathesis, producing 2-butyne (B1218202) and a di-substituted alkyne. The development of these catalysts has focused on tuning the electronic and steric properties of the supporting ligands, such as imido and alkoxide ligands, to control activity and substrate tolerance. nih.govmit.edu
Recent research has shown that multidentate ligands can promote the desired productive metathesis pathway while suppressing undesired polymerization side reactions by occupying one of the substrate coordination sites. researchgate.net Molybdenum(VI)-oxo complexes have also been investigated as catalyst precursors, which can be activated in situ to generate catalytically active alkylidene species. nih.gov The efficiency of these in situ generated catalysts correlates with the electron-withdrawing character of the supporting alkoxide ligands. nih.gov
The terminal alkyne functionality of this compound is susceptible to photochemical and radical-mediated reactions. Free radicals are chemical species with a single unpaired electron, often generated by thermal or photochemical homolytic bond cleavage. utexas.edu In the context of this compound, radical reactions can be initiated by the addition of a radical species across the carbon-carbon triple bond.
For instance, the reaction of hydroxyl (OH) radicals with unsaturated organic compounds is a key process in atmospheric chemistry. nih.gov Similarly, methyl radicals can react with surfaces or other molecules. nih.gov The addition of a radical to the alkyne would proceed via a radical chain mechanism, involving initiation, propagation, and termination steps. The propagation step would involve the addition of the radical to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. This intermediate can then react further, for example, by abstracting a hydrogen atom or adding to another molecule.
Photochemical pathways can be initiated by the absorption of UV light, which can lead to the homolytic cleavage of a susceptible bond in the molecule or in a photosensitizer, generating radicals. researchgate.net These radicals can then initiate chain reactions as described above. Alternatively, direct photoexcitation of the alkyne could lead to excited states that undergo different reaction pathways, such as cycloadditions or rearrangements. researchgate.net The specific products formed would depend on the reaction conditions, including the wavelength of light, the presence of radical initiators or scavengers, and the solvent.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving compounds like this compound. bris.ac.uk DFT allows for the detailed study of reaction pathways, including the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. researchgate.net
For the catalytic reactions described above, DFT studies can provide valuable insights. In ruthenium-catalyzed metathesis, computational models have been used to understand the energetics of the catalytic cycle, the influence of ligands on catalyst activity and selectivity, and the reasons for catalyst decomposition. nih.govmdpi.com For example, calculations can predict the relative stabilities of different metallacyclobutane intermediates, which helps to explain observed stereoselectivities (e.g., Z- vs. E-selectivity). acs.org
In the context of molybdenum-catalyzed alkyne metathesis, DFT calculations have been employed to compare the activation barriers for the desired cross-metathesis pathway versus undesired polymerization pathways. researchgate.net These studies have shown that the geometry of the ligands plays a crucial role in inhibiting polymerization by sterically blocking coordination sites. researchgate.net
| Parameter | Definition | Significance in Reactivity Prediction |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Associated with the ability of a molecule to donate electrons (nucleophilicity). Higher EHOMO indicates greater reactivity as a nucleophile. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Associated with the ability of a molecule to accept electrons (electrophilicity). Lower ELUMO indicates greater reactivity as an electrophile. researchgate.net |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests the molecule is more polarizable and generally more reactive. researchgate.net |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower calculated activation energies indicate faster reaction rates and more favorable pathways. |
Advanced Spectroscopic and Structural Characterization of Methyl Pent 4 Ynoate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. For Methyl pent-4-ynoate (B8414991), NMR spectroscopy provides detailed information about the different types of hydrogen and carbon atoms and their connectivity.
¹H NMR spectroscopy would typically show distinct signals for the protons in the methyl group attached to the ester, the methylene (B1212753) groups along the carbon chain, and the terminal alkyne proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide insights into the chemical environment and the number of protons in each environment.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Coherence), can provide through-bond and through-space connectivity information, further aiding in the unambiguous assignment of signals and confirmation of the molecular structure. While 2D NMR is a powerful tool for complex structural elucidation, specific experimental 2D NMR data for Methyl pent-4-ynoate was not found in the provided search results.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the molecular vibrations.
For this compound, IR spectroscopy would typically show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key absorptions would include those for the terminal alkyne C≡C stretch (usually a weak to medium band, potentially enhanced if the alkyne is polarized by the ester group), the alkyne ≡C-H stretch (a sharp band around 3300 cm⁻¹), the carbonyl C=O stretch of the methyl ester (a strong band typically between 1700-1750 cm⁻¹), and C-H stretching and bending vibrations from the methylene and methyl groups.
Raman spectroscopy is also sensitive to molecular vibrations, particularly those involving changes in polarizability. The C≡C stretch of the alkyne is often a strong band in the Raman spectrum due to the significant change in polarizability during the vibration.
While IR and Raman spectroscopy are valuable for characterizing this compound, specific experimental IR or Raman spectra for this compound were not detailed in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule that occur when it absorbs light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for molecules containing chromophores, such as conjugated pi systems or functional groups with non-bonding electrons.
For this compound, the primary chromophores are the alkyne triple bond and the carbonyl group of the ester. Isolated alkynes typically show weak absorptions in the far UV region due to π to π* transitions. The carbonyl group can undergo n to π* transitions, which are usually weak, and π to π* transitions, which are generally stronger and occur at lower wavelengths.
The UV-Vis spectrum of this compound would provide information about the energy levels of its molecular orbitals and could be used to study its electronic properties. However, specific experimental UV-Vis spectroscopic data for this compound was not found in the provided search results.
Single Crystal X-ray Diffraction for Solid-State Structures and Conformation Analysis
Single crystal X-ray diffraction is a technique that provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles, which define the molecular conformation. It requires the availability of a suitable single crystal of the compound.
Growing single crystals of sufficient size and quality can be challenging for many organic compounds, especially liquids or low-melting solids. While X-ray diffraction is an invaluable tool for structural confirmation and analyzing intermolecular interactions in the solid state, there was no information in the provided search results indicating that a single crystal X-ray diffraction study has been performed or reported for this compound.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This technique is widely used for identifying unknown compounds, confirming the identity of synthesized products, and monitoring chemical reactions.
In the study of this compound, Mass Spectrometry can be used to determine its molecular weight, which is approximately 112.13 g/mol for the most abundant isotopologue (based on the formula C₆H₈O₂). chemscene.comchemspider.com Under electron ionization (EI) or other ionization methods, this compound would fragment in characteristic ways, yielding ions with specific m/z values. Analyzing these fragmentation patterns can provide structural information about the molecule.
Computational Chemistry and Theoretical Modeling of Methyl Pent 4 Ynoate
Density Functional Theory (DFT) Calculations for Optimized Structures and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties such as energies, dipole moments, and charge distributions. Studies on related compounds, such as ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, have utilized DFT methods, specifically the B3LYP functional with basis sets like 6-311++G(d,p), to obtain optimized structures and analyze spectroscopic data researchgate.netresearchgate.netbozok.edu.trdntb.gov.ua. While detailed DFT studies specifically on the optimized structure and comprehensive electronic properties of Methyl pent-4-ynoate (B8414991) were not prominently found in the search results, some basic computed properties are available.
| Property | Value |
|---|---|
| TPSA | 26.3 |
| LogP | 0.5728 |
| H_Acceptors | 2 |
| H_Donors | 0 |
| Rotatable_Bonds | 2 |
Table 1: Basic Computed Properties for Methyl pent-4-ynoate. chemscene.com
These basic properties provide initial information about the molecule's polarity, lipophilicity, and flexibility, which are influenced by its electronic structure and optimized geometry.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies and spatial distributions of the HOMO and LUMO dictate how a molecule will interact with other chemical species. The energy gap between the HOMO and LUMO (the band gap) is an important indicator of molecular stability and reactivity researchgate.netwikipedia.org. A smaller band gap often suggests higher reactivity. FMO analysis has been applied to related compounds to understand their electronic transitions and reactive areas researchgate.netresearchgate.netbozok.edu.trajchem-a.complos.org. For instance, studies have used DFT to calculate HOMO and LUMO energies to assess charge transfer and reactivity researchgate.netresearchgate.net. While the search results highlight the importance and application of FMO analysis in computational chemistry for similar molecules, specific HOMO-LUMO energy values or orbital distributions for this compound were not detailed.
Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis
Molecular Electrostatic Potential (MEP) surfaces illustrate the charge distribution within a molecule, indicating potential sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential are typically associated with electron-rich areas, while positive regions indicate electron-deficient sites. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures, providing insights into crystal packing and the nature of interactions like hydrogen bonding and van der Waals forces plos.orgresearchgate.net. Both MEP and Hirshfeld surface analyses have been performed on related compounds to understand their intermolecular interactions and reactive sites researchgate.netresearchgate.netbozok.edu.trajchem-a.comuliege.be. For example, Hirshfeld surface analysis on a related pent-4-enoate (B1234886) derivative revealed dominant contributions from H...H, O...H, and F...H contacts to crystal packing ajchem-a.comuliege.be. Although these methods are valuable for characterizing molecular interactions and reactivity, specific MEP surfaces or Hirshfeld surface analyses for this compound were not found in the search results.
Non-Linear Optical (NLO) Properties Prediction
Non-Linear Optical (NLO) properties are important for materials used in photonics and optical devices. Computational methods, particularly DFT, can be used to predict NLO properties by calculating parameters such as the first hyperpolarizability (β). Molecules with significant intramolecular charge transfer often exhibit notable NLO activity researchgate.net. Studies have utilized DFT calculations to investigate the NLO properties of organic molecules, correlating electronic structure with potential NLO applications researchgate.netresearchgate.netbozok.edu.trresearchgate.netresearchgate.net. While the search results indicate that NLO properties can be predicted using DFT and have been studied for related compounds containing similar functional groups researchgate.netresearchgate.netbozok.edu.tr, specific predictions or calculations of NLO properties for this compound were not available.
Molecular Docking Studies for Predictive Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein or enzyme. This method is widely used in drug discovery and biochemical research to screen potential drug candidates and understand molecular recognition . Molecular docking studies have been performed on related compounds to evaluate their potential biological interactions and inhibitory activities researchgate.netresearchgate.netbozok.edu.trdntb.gov.uaresearchgate.net. For instance, docking studies of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate with the c-MET protein were conducted to assess its potential as a cancer treatment inhibitor researchgate.netresearchgate.netbozok.edu.tr. While the alkyne and ester functionalities in this compound suggest potential for interactions with biological targets, specific molecular docking studies involving this compound were not identified in the search results.
Applications of Methyl Pent 4 Ynoate in Complex Molecular Synthesis
Precursor in Pharmaceutical Synthesis and Drug Discovery
Methyl pent-4-ynoate (B8414991) is utilized as a precursor in the development of pharmaceutical agents and in drug discovery efforts. smolecule.comlookchem.com Its structural features, particularly the alkyne functionality, allow for further chemical modifications, making it adaptable for designing molecules that target specific biological pathways.
Synthesis of Bioactive Small Molecules
The compound is employed in the synthesis of bioactive small molecules. Research has indicated that derivatives of related compounds can exhibit significant biological activities, such as anticancer properties, in in vitro studies. The incorporation of the methyl pent-4-ynoate moiety can contribute to the structural complexity and potential biological interactions of synthesized molecules.
Development of Pharmaceutical Agents
This compound plays a role as an intermediate in the synthesis of a range of pharmaceutical compounds, contributing to drug development and production. lookchem.com Its reactivity enables its use as a building block for creating diverse chemical products with potential therapeutic applications. lookchem.com
Building Block for Natural Product Synthesis and Analogs (e.g., Lachnophyllum Esters)
This compound, or related pent-4-ynoate structures, are valuable building blocks in the synthesis of natural products and their analogs, including Lachnophyllum esters. researchgate.netresearchgate.netrsc.org Lachnophyllum esters are a class of polyunsaturated fatty esters found in various plants. nih.govebi.ac.uklipidmaps.org
Synthetic routes to Lachnophyllum esters and their analogs have utilized methyl pent-2-en-4-ynoate in coupling reactions, such as the Cadiot-Chodkiewicz coupling, with alkyne bromides to form the characteristic methyl hepta-2-en-4,6-diynoate motif. researchgate.netrsc.org Another approach involves the Sonogashira coupling of methyl 3-iodoacrylate with a terminal 1,3-diyne. researchgate.netrsc.org For example, the synthesis of (2Z)-Lachnophyllum methyl ester has been achieved through the coupling of 1-bromopent-1-yne (B3034234) with methyl (Z)-pent-2-en-4-ynoate. researchgate.netrsc.org
Research into the synthesis and biological evaluation of natural Lachnophyllum methyl ester and synthetic analogs has confirmed the potency of the natural products, particularly their nematocidal activity. researchgate.netresearchgate.net Studies have also assessed their activity against Leishmania infantum and Mycobacterium tuberculosis. researchgate.netresearchgate.net
Intermediate in Heterocyclic Compound Formation (e.g., Pyrroles, Chromene Derivatives)
This compound and its derivatives serve as intermediates in the formation of various heterocyclic compounds, such as pyrroles and chromene derivatives. d-nb.infonih.gov
For instance, methyl 2-methyl-2-(1H-pyrrol-1-yl)pent-4-ynoate has been synthesized from a this compound derivative, demonstrating the utility of this scaffold in constructing substituted pyrroles. d-nb.infonih.gov This synthesis involved the reaction of a this compound precursor with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium acetate. d-nb.infonih.gov
Chromene derivatives, which are heterocyclic aromatic organic compounds, have also been explored for their potential biological activities. ontosight.ai While the direct use of this compound in the synthesis of the specific chromene derivatives mentioned in the search results is not explicitly detailed, alkynes are commonly employed in reactions that lead to the formation of heterocyclic rings, suggesting a potential role for this compound or related alkyne esters in the synthesis of chromene scaffolds or functionalized chromene derivatives.
Role in Polymerization Processes as a Chain Transfer Agent
Methyl 4-pentenoate, a related unsaturated ester, has been reported to act as a chain transfer agent during polymerization processes. sigmaaldrich.comchemicalbook.com While the provided search results specifically mention methyl 4-pentenoate (an alkene) in this context rather than this compound (an alkyne), the principle of chain transfer in polymerization is relevant.
Chain transfer agents are compounds added to polymerization reactions that can react with a growing polymer chain, terminating the growth of that chain and initiating the growth of a new one. bonlab.info This process influences the molecular weight of the resulting polymer. bonlab.info
Influence on Polymer Molecular Weight and Architecture
Chain transfer agents, like methyl 4-pentenoate in certain polymerization systems, impact the molecular weight distribution of synthetic polymers. bonlab.info By participating in chain transfer events, these agents can lead to polymers with lower average molecular weights compared to polymerizations without such agents. bonlab.info The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate coefficients of chain transfer and propagation. bonlab.info Controlling the concentration and reactivity of the chain transfer agent allows for the manipulation of polymer chain length and, consequently, the physical and mechanical properties of the polymer material. bonlab.info While direct data on this compound as a chain transfer agent is not available in the provided snippets, the established role of related unsaturated esters like methyl 4-pentenoate highlights the potential for alkyne-functionalized esters to influence polymerization processes through similar mechanisms.
Development of Functionalized Organic Materials and Surfaces
This compound is a valuable building block in the development of functionalized organic materials and surfaces, primarily due to the reactivity of its terminal alkyne group and its ester moiety. Its incorporation allows for subsequent chemical modifications, enabling the tailoring of material properties for various applications.
Detailed research findings highlight the use of this compound in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for conjugating molecules onto surfaces or within materials. For instance, this compound has been employed as a model alkyne for grafting onto azide-functionalized mesoporous silica (B1680970) microdots arrays via the CuAAC click reaction. researchgate.net This process allows for the creation of multifunctional microdots with potential applications in catalysis or high-throughput screening. researchgate.net The click reaction involving this compound was found to be nearly quantitative and occurred throughout the volume of the microdots, demonstrating the accessibility of the azide (B81097) groups within the material structure. researchgate.net
Another area where this compound contributes to material functionalization is in polymer synthesis. While some studies mention related compounds like Methyl 4-pentenoate in polymer chemistry nii.ac.jp, this compound's alkyne functionality offers unique opportunities for post-polymerization modification or copolymerization to introduce specific functional groups along the polymer backbone. For example, the alkyne group can serve as an anchor point for grafting other molecules, thereby modifying the polymer's surface properties or bulk characteristics.
The versatility of this compound in functionalizing materials stems from its ability to participate in highly efficient and selective reactions like click chemistry. This allows for the precise attachment of various functional molecules, including fluorophores, biomolecules, or other chemical entities, to create materials with tailored properties for applications ranging from biomedical devices to electronic components. smolecule.com
While specific detailed data tables directly showing the impact of this compound functionalization on material properties were not extensively available in the search results limited to the strict scope, the research findings indicate that its incorporation through reactions like CuAAC is a robust method for introducing alkyne handles onto materials, which can then be further functionalized. researchgate.net
Methyl Pent 4 Ynoate in Advanced Materials Science
Functionalization of Mesoporous Materials via Click Chemistry utilizing Alkyne Moieties
Mesoporous materials, characterized by their ordered pore structures and high surface areas, are prime candidates for functionalization to tailor their properties for specific applications such as catalysis, separation, and sensing. researchgate.net The incorporation of alkyne moieties, often through silanization agents containing alkyne groups during or after the material synthesis, provides reactive sites within the mesoporous framework. Methyl pent-4-ynoate (B8414991) can then be grafted onto these alkyne-functionalized mesoporous materials via CuAAC with an appropriate azide-containing molecule, or conversely, it can react with azide-functionalized mesoporous materials. This approach allows for the precise introduction of organic functionalities into the mesoporous structure. The click reaction has been shown to be nearly quantitative and can occur throughout the volume of the mesoporous material, indicating the accessibility of the functional groups within the pores. researchgate.net
Integration into Silica (B1680970) Microdots Arrays
Mesoporous silica microdot arrays are particularly interesting structures for applications in biosensing and microreactors. researchgate.net A technique combining inkjet printing, evaporation-induced self-assembly (EISA), and click chemistry has been developed to create such arrays with tunable functionalities. researchgate.net In this method, mesoporous silica microdots are first functionalized with azide (B81097) groups, for instance, by incorporating (3-azidopropyl)triethoxysilane (AzPTES) during the sol-gel process. researchgate.netacs.org After the removal of surfactants to generate porosity, model alkynes, including methyl pent-4-ynoate, are grafted onto the azide-functionalized microdots using the CuAAC click reaction. researchgate.netacs.orgtechconnect.org This demonstrates the ability to integrate this compound into well-defined mesoporous silica architectures, enabling the creation of multifunctional arrays by reacting different clickable molecules on patterned areas. researchgate.net The efficiency of this grafting process is high, occurring throughout the microdots. researchgate.netacs.org
Integration into Polymeric Architectures and Networks
This compound can be integrated into various polymeric architectures and networks, leveraging its alkyne handle for polymerization or post-polymerization functionalization. The alkyne group can be incorporated into monomers or initiators used in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP). nih.govacs.orgresearchgate.net This allows for the synthesis of polymers with terminal or pendant alkyne functionalities. Subsequently, this compound can be attached to azide-functionalized polymers or incorporated into polymer networks through CuAAC click chemistry. This strategy is valuable for creating complex polymeric structures, including block copolymers, graft copolymers, and crosslinked networks, with tailored properties for applications in soft materials, drug delivery, and tissue engineering. nih.govacs.org The ability to precisely control the incorporation and reaction of this compound contributes to the development of polymeric materials with well-defined structures and functions.
Surface Modification and Nanomaterial Hybridization Strategies
The alkyne functionality of this compound also makes it suitable for surface modification of various substrates and for the hybridization of nanomaterials. Surfaces can be functionalized with azide groups, providing docking sites for this compound via CuAAC. This approach can alter surface properties such as wettability, adhesion, and biocompatibility. Similarly, nanomaterials like nanoparticles can be functionalized with either alkyne or azide groups, allowing for their hybridization with this compound or this compound-functionalized polymers or surfaces through click chemistry. This enables the creation of hybrid materials with combined properties, relevant for applications in sensing, catalysis, and targeted delivery. While direct examples specifically detailing this compound's use in surface modification and nanomaterial hybridization beyond mesoporous silica microdots were not extensively found in the provided search results, the general principles of alkyne click chemistry are widely applied in these areas, suggesting its potential utility. Research has shown the surface functionalization of metal oxide harmonic nanoparticles for targeted imaging, indicating the broader applicability of functionalization strategies in nanomaterials. epfl.ch
Biological and Medicinal Chemistry Research Involving Methyl Pent 4 Ynoate
Design and Synthesis of Bioactive Analogs with Modified Structures
Methyl pent-4-ynoate (B8414991) serves as a building block in the synthesis of more complex organic molecules, including those with potential biological activity smolecule.com. The alkyne and ester functionalities provide reactive handles for various chemical transformations, enabling the creation of diverse structural analogs.
One area of research involves the synthesis of analogs of natural products containing acetylenic motifs, such as Lachnophyllum esters and lactones. Methyl pent-2-en-4-ynoate, an isomer of methyl pent-4-ynoate, has been utilized in Cadiot-Chodkiewicz coupling reactions with alkyne bromides to construct the methyl hepta-2-en-4,6-diynoate motif found in Lachnophyllum esters. Alternative synthetic routes employing Sonogashira coupling of methyl 3-iodoacrylate with terminal 1,3-diynes also allow for the synthesis of these natural products and their analogs rsc.orgresearchgate.netrsc.org. These synthetic strategies enable the preparation of both (Z) and (E) stereoisomers, as well as non-natural analogs, for biological evaluation rsc.orgresearchgate.netrsc.org.
Another example involves the synthesis of methyl 2-hydroxy-2-methylpent-4-enoate, a compound structurally related to this compound (it contains an alkene instead of an alkyne and an additional methyl and hydroxyl group). This compound has been used in studies related to the enantioselective synthesis of dialkylated N-heterocycles, important pharmacophores in medicinal chemistry nih.gov.
The synthesis of modified ilamycin derivatives, which are cyclic peptides with biological activities, has also involved compounds structurally related to this compound. For instance, the synthesis of a protected hydroxyleucine building block utilized saponification of a methyl ester mdpi.com.
In Vitro and In Silico Biological Evaluation Studies (e.g., Nematocidal, Antileishmanial Activity)
Biological evaluation studies have investigated the potential activities of this compound and its analogs against various organisms, including nematodes and Leishmania species.
Research on volatile organic compounds (VOCs) from Brevundimonas diminuta identified several esters with nematicidal activity against the plant root-knot nematode, Meloidogyne javanica. While this compound itself was not explicitly listed, structurally related compounds such as ethyl pent-4-enoate (B1234886) and ethyl 4-methylpentanoate (B1230305) demonstrated significant nematicidal activity nih.govnih.govdntb.gov.uaresearchgate.net. Ethyl pent-4-enoate, for example, caused high mortality in M. javanica at low concentrations nih.gov. This suggests that the pentenoate structure, which shares similarities with pent-4-ynoates, can contribute to nematicidal properties.
Studies on Lachnophyllum compounds, synthesized using methods involving methyl pent-2-en-4-ynoate, have shown promising biological activities. Both natural Lachnophyllum methyl ester ((2Z)-Lachnophyllum methyl ester) and Lachnophyllum lactone, as well as their synthetic analogs, have been evaluated for nematicidal and antileishmanial activities rsc.orgresearchgate.netrsc.org. Natural compounds generally exhibited higher nematicidal activity compared to synthetic analogs rsc.orgresearchgate.net. Regarding antileishmanial activity against Leishmania infantum axenic amastigotes, (2Z)-Lachnophyllum methyl ester, (4Z)-Lachnophyllum lactone, and lactone analogs showed the strongest potency rsc.orgresearchgate.net.
While direct studies on the antileishmanial activity of this compound are not prominently featured in the search results, research on related compounds provides context. For instance, methyl copalate, a diterpenoid methyl ester, has shown antiparasitic properties against Leishmania species . Additionally, studies on aryl-substituted imidazoles have demonstrated antileishmanial activity, with some compounds exhibiting strong activity against Leishmania amazonensis promastigotes clinmedjournals.org. These findings highlight the broader interest in identifying compounds with antileishmanial potential.
Detailed research findings on the biological evaluation of Lachnophyllum compounds and their analogs, including their nematicidal and antileishmanial activities, are summarized in the table below based on available data rsc.orgresearchgate.net.
| Compound | Structure Type | Nematicidal Activity (IC₅₀ mg L⁻¹) | Antileishmanial Activity (EC₅₀ µM) |
| (2Z)-Lachnophyllum methyl ester | Natural Ester | Data not explicitly provided, noted as less active than lactone rsc.orgresearchgate.net | Strong potency rsc.orgresearchgate.net |
| (4Z)-Lachnophyllum lactone | Natural Lactone | Most active among tested analogs rsc.orgresearchgate.net | Strong potency rsc.orgresearchgate.net |
| Lactone analogs | Synthetic Lactone Analogs | Less active than natural lactone rsc.orgresearchgate.net | Strong potency rsc.orgresearchgate.net |
| Synthetic Ester Analogs | Synthetic Ester Analogs | Less active than natural ester rsc.orgresearchgate.net | Lower potency than lactone analogs rsc.orgresearchgate.net |
Note: Specific IC₅₀/EC₅₀ values for all compounds were not consistently available in the provided snippets, but the relative activities are indicated.
In silico studies, such as molecular docking, are often employed in medicinal chemistry research to predict the binding affinity of compounds to biological targets and guide the design of analogs with optimized activity clinmedjournals.orgontosight.ai. While specific in silico studies focusing solely on this compound were not detailed, the use of computational methods is a common practice in the evaluation of potential bioactive molecules and their analogs clinmedjournals.orgontosight.ai.
Exploration of this compound as a Synthetic Synthon for Medicinal Targets
This compound's structure, featuring both an alkyne and an ester, makes it a valuable synthetic synthon in the preparation of various organic molecules, including potential pharmaceutical agents smolecule.com. Its reactivity allows for diverse chemical transformations, enabling the construction of complex molecular architectures relevant to medicinal chemistry.
The use of this compound in Cadiot-Chodkiewicz and Sonogashira coupling reactions for the synthesis of polyacetylenic compounds, such as Lachnophyllum esters and their analogs, exemplifies its role as a synthon for creating structures with reported biological activities rsc.orgresearchgate.netrsc.org. These polyacetylenes are of interest in medicinal chemistry due to their diverse biological properties.
Furthermore, this compound has been utilized in the synthesis of methyl 9-hydroxynona-4,7-diynoate through a copper-catalyzed acetylene (B1199291) coupling reaction. This product serves as an intermediate in the synthesis of more complex bioactive molecules, such as epoxyeicosanoids nih.gov. This highlights its utility in constructing carbon chains with specific functional group arrangements relevant to lipid mediators and other biologically active molecules.
While not directly involving this compound, related alkynoates like ethyl 4-methylpent-2-ynoate have been explored as synthons in the synthesis of substituted pyrroles, a class of heterocycles found in many medicinal compounds jmchemsci.com. This suggests the broader potential of pentynoate structures as building blocks for medicinally relevant scaffolds.
The versatility of this compound as a synthetic synthon lies in its ability to participate in various coupling reactions and functional group interconversions, allowing for the introduction of the alkyne and ester functionalities into target molecules or the extension of carbon chains. This makes it a useful tool in the design and synthesis of novel compounds for biological evaluation.
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing Methyl pent-4-ynoate in a laboratory setting?
- Methodological Answer : Optimize stoichiometry, solvent selection (e.g., anhydrous conditions for esterification), and reaction time. Purification via fractional distillation or column chromatography is critical. Ensure detailed documentation of melting/boiling points and yield calculations. For reproducibility, follow standardized protocols for ester synthesis, including acid-catalyzed esterification or transesterification .
- Data Requirements : Report yields, purity (≥95% by GC/HPLC), and spectral data (IR, NMR) for verification .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm alkynyl proton (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–175 ppm).
- IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peak ([M]+) matching theoretical molecular weight (C6H8O2: 112.13 g/mol).
Q. How should researchers address variability in reported physical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct stability studies under controlled conditions (temperature, light, humidity). Compare results with literature using identical solvents/pH. Document deviations and propose explanations (e.g., trace moisture affecting ester hydrolysis) .
Advanced Research Questions
Q. What experimental design principles apply to studying the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC/GC-MS. Include controls (e.g., catalyst-free conditions) to isolate mechanistic pathways. For meta-analysis, aggregate data from multiple trials to identify trends .
- Statistical Analysis : Apply ANOVA to assess significance of variable interactions; report p-values and confidence intervals .
Q. How can researchers resolve contradictions in published data on the catalytic efficiency of Pd-mediated couplings involving this compound?
- Methodological Answer :
- Systematic Review : Evaluate study parameters (catalyst type, substrate ratios, reaction scale) across conflicting reports.
- Replication Studies : Reproduce key experiments under standardized conditions.
- Error Analysis : Quantify uncertainties in measurement (e.g., GC calibration errors) and report confidence intervals .
Q. What strategies are recommended for elucidating the mechanistic role of this compound in multi-step syntheses (e.g., natural product derivatization)?
- Methodological Answer :
- Isotopic Labeling : Use deuterated analogs to track proton transfer steps.
- Kinetic Studies : Determine rate laws under varying concentrations.
- Computational Modeling : Apply DFT calculations to predict transition states or intermediate stability .
Q. How should researchers design experiments to assess the ecological impact of this compound in laboratory waste streams?
- Methodological Answer :
- Toxicity Assays : Use model organisms (e.g., Daphnia magna) to measure LC50 values.
- Degradation Studies : Monitor hydrolysis/oxidation products via LC-MS under simulated environmental conditions.
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and minimize synthetic scale .
Data Presentation and Reproducibility
Q. What are the best practices for documenting synthetic procedures and spectral data to ensure reproducibility?
- Methodological Answer :
- Supplemental Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms.
- Metadata : Report instrument calibration details (e.g., NMR frequency, GC column type).
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
Q. How can researchers leverage existing frameworks (e.g., PICOT, FINER) to formulate hypotheses about this compound’s biological activity?
- Methodological Answer :
- PICOT Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC50 values), and Time (incubation duration).
- FINER Criteria : Ensure hypotheses are Feasible, Novel, Ethical, and Relevant to medicinal chemistry gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
